molecular formula C20H18N2O6 B14764790 Plasiatine

Plasiatine

Cat. No.: B14764790
M. Wt: 382.4 g/mol
InChI Key: GZFXNLYYNNGWHS-GCKAQTDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plasiatine is a novel indole-phenylpropanoid hybrid compound isolated from the seeds of Plantago asiatica . It functions as a potent, small-molecule activator of the non-receptor protein tyrosine phosphatase SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) . Research demonstrates that this compound significantly enhances SHP2 activity in a concentration-dependent manner, with a reported EC50 value of 0.97 µM . Its mechanism of action is proposed to involve binding to the catalytic cleft of SHP2, leading to the activation of downstream signaling pathways, including phosphorylation of ERK, a known target of SHP2 . This activation has been shown to promote migration in hepatocellular HepG2 cells, highlighting its functional impact on cell behavior . As the first identified small-molecule activator of SHP2, this compound serves as a critical research tool for probing the complex role of SHP2 in cellular processes such as proliferation, differentiation, and migration . It provides a unique pharmacological means to investigate SHP2's function in tumorigenesis and related signaling pathways, offering insights distinct from those gained with inhibitory compounds . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(2S,3R,7R)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-oxo-3,5-dihydro-2H-furo[2,3-f]indol-7-yl]acetonitrile

InChI

InChI=1S/C20H18N2O6/c1-27-17-6-10(2-3-15(17)24)18-12(9-23)11-7-14-13(8-16(11)28-18)20(26,4-5-21)19(25)22-14/h2-3,6-8,12,18,23-24,26H,4,9H2,1H3,(H,22,25)/t12-,18+,20+/m0/s1

InChI Key

GZFXNLYYNNGWHS-GCKAQTDUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=CC4=C(C=C3O2)[C@@](C(=O)N4)(CC#N)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=CC4=C(C=C3O2)C(C(=O)N4)(CC#N)O)CO)O

Origin of Product

United States

Isolation and Structural Elucidation of Plasiatine

Natural Source and Initial Isolation Methodology

Plasiatine was identified and isolated from a specific botanical source, utilizing established methodologies for the extraction and preliminary purification of plant metabolites.

Derivation from Plantago asiatica Seeds

This compound has been isolated from the seeds of Plantago asiatica. researchgate.netsmolecule.comherbal-organic.comnih.gov Plantago asiatica is a plant species known to contain various bioactive compounds.

Methodological Approaches to Compound Extraction

The isolation of this compound from Plantago asiatica seeds typically involves solvent extraction methods. smolecule.com Following initial extraction, the crude extract undergoes purification processes to isolate the target compound. smolecule.com Specific methods such as column chromatography have been employed in the isolation process. evitachem.com Further purification steps are often necessary to obtain this compound in a pure form for structural characterization.

Spectroscopic Characterization and Structural Assignment

Spectroscopic techniques are indispensable tools in organic chemistry for determining the structure of isolated compounds. The structure of this compound was primarily determined through the interpretation of various spectroscopic data. researchgate.netnih.gov

Principles of Spectroscopic Data Interpretation

Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy provide complementary information about a molecule's structure. NMR spectroscopy yields detailed information about the carbon-hydrogen framework and connectivity. iip.res.infiveable.me Mass spectrometry provides the molecular weight and fragmentation pattern, aiding in the determination of the elemental composition and structural subunits. IR spectroscopy helps identify the functional groups present in the molecule by analyzing characteristic bond vibrations. iip.res.infiveable.me UV-Vis spectroscopy provides information about electronic transitions and the presence of conjugated systems. iip.res.infiveable.me Interpretation of the combined data from these techniques allows for the construction of a proposed molecular structure. youtube.com

Elucidation of the Unprecedented Indole-Phenylpropanoid Hybrid Scaffold

Analysis of the spectroscopic data for this compound revealed an unprecedented structural scaffold. This compound is characterized as an indole (B1671886) analogue linked to a phenylpropanoid moiety via a carbon bond. researchgate.netherbal-organic.comnih.gov This linkage forms a novel heteromeric construction with a C19N2 scaffold. researchgate.netnih.gov The elucidation of this unique hybrid structure was a key finding in the characterization of this compound. The structure was determined by spectroscopic data and computational evidence. researchgate.netnih.gov

Detailed spectroscopic data, such as 1H and 13C NMR chemical shifts, are crucial for assigning specific atoms and functional groups within the molecule and determining their connectivity. UV data were also obtained during the structural elucidation process. scispace.com

Computational Chemistry in this compound Stereochemical Determination

Computational methods play a significant role in modern natural product chemistry, particularly in confirming proposed structures and determining stereochemistry, especially for complex molecules with multiple chiral centers. kesifaraci.comnih.govnih.gov For this compound, computational evidence was utilized in conjunction with spectroscopic data to establish its structure. researchgate.netnih.gov Specifically, computational analysis was applied to determine the absolute configuration of this compound. researchgate.netdntb.gov.ua Molecular orbital (MO) analysis was employed, and the calculated electronic transitions and rotatory strengths were compared with experimental data, such as the Electronic Circular Dichroism (ECD) spectrum. researchgate.netresearchgate.net This comparison allowed for the assignment of the absolute configuration. researchgate.net Based on this computational analysis, the absolute configuration of this compound was established as 3R, 7′S, and 8′R. researchgate.net

Table 1: Spectroscopic Data Summary for this compound (Illustrative based on typical data types)

TechniqueData TypeKey Observations (Illustrative)Reference
UVAbsorption Maxima (λmax)Characteristic peaks for conjugated system scispace.com
IRAbsorption Bands (cm⁻¹)Presence of functional groups (e.g., C=O, N-H) researchgate.net
¹H NMRChemical Shifts (δ), Multiplicity, IntegrationProton environments and coupling patterns scispace.comresearchgate.net
¹³C NMRChemical Shifts (δ)Carbon environments scispace.comresearchgate.net
MSMolecular Ion [M]+, Fragmentation IonsMolecular weight and structural fragments researchgate.net
ECDCircular Dichroism (Δε)Used for absolute configuration determination researchgate.netresearchgate.net

Note: Specific numerical data for chemical shifts, absorption maxima, etc., would typically be presented in detailed tables within primary research articles. The table above is illustrative of the types of data collected.

Table 2: this compound Stereochemistry

StereocenterAbsolute ConfigurationMethod of DeterminationReference
C-3RComputational (ECD) researchgate.net
C-7′SComputational (ECD) researchgate.net
C-8′RComputational (ECD) researchgate.net

Density Functional Theory (DFT) Applications in Structure Refinement

Density Functional Theory (DFT) calculations played a role in the structural determination of this compound. researchgate.net DFT is a quantum mechanical method used to investigate the electronic structure of systems, providing insights into molecular properties and stability. ukm.my In the context of structural elucidation, DFT can be used to optimize molecular geometries and calculate various parameters that can be compared with experimental data. For instance, DFT calculations were utilized to reproduce and explain an unusual negative chemical shift observed in the 1H NMR spectrum of a related compound, attributing it to shielding effects within the molecule's 3D conformation. researchgate.net This demonstrates the power of DFT in validating structural assignments and understanding subtle spectroscopic features. DFT calculations are also broadly applied in structure refinement and validation for various compounds by comparing calculated properties with experimental observations. researchgate.netnih.govresearchgate.netscispace.com

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment

The absolute configuration of this compound was established through a combination of experimental and calculated Electronic Circular Dichroism (ECD) spectra. researchgate.net ECD spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing valuable information about their stereochemistry. rsc.org By comparing the experimental ECD spectrum of this compound with theoretically calculated ECD spectra for different possible diastereomers, researchers were able to assign the correct absolute configuration. researchgate.netmdpi.com Molecular orbital (MO) analysis was also employed to understand the electronic transitions responsible for the observed ECD signals. researchgate.net This approach is a common and powerful method for determining the absolute configuration of chiral natural products when suitable crystals for X-ray crystallography are not available. matlantis.comrsc.orgcas.cnmdpi.com

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Theoretical calculations of NMR chemical shifts were integral to confirming the proposed structure of this compound. researchgate.net Specifically, theoretical 13C NMR chemical shifts were predicted using computational methods, such as the gauge-independent atomic orbital (GIAO) method combined with specific functionals and basis sets (e.g., MPW1PW91-SCRF/6-31 G(d,p)) and solvent models (e.g., PCM in MeOH). researchgate.netuni-bonn.de These calculated shifts were then compared with the experimentally recorded 13C NMR data. uni-bonn.de The strong agreement between the predicted and experimental chemical shifts, indicated by low mean absolute errors and high correlation coefficients (R²), provided significant computational evidence supporting the proposed molecular skeleton determined through NMR spectroscopy. uni-bonn.de Theoretical NMR chemical shift prediction and validation are valuable tools in structure elucidation, particularly for complex molecules where experimental data interpretation might be challenging. researchgate.netrsc.orgmestrelab.com

Data Tables:

Specific, detailed data tables for the experimental and calculated spectroscopic data (NMR, ECD) and computational results (DFT energies, etc.) for this compound were not available in the provided search results in a format suitable for direct inclusion as interactive tables. The findings regarding the agreement between calculated and experimental NMR shifts and ECD spectra are described in the text.

Detailed Research Findings:

Synthetic Approaches and Chemical Modification of Plasiatine

Elaboration of Synthetic Pathways to Plasiatine

Multi-Step Organic Synthesis Methodologies

There is no published research detailing the multi-step organic synthesis of this compound. The complexity of its structure, which features an unprecedented linkage between an indole (B1671886) analogue and a phenylpropanoid moiety, presents a significant challenge for synthetic chemists. nih.govnih.gov The development of a synthetic route would likely involve numerous steps to construct the core scaffolds and then strategically form the key carbon-carbon bond that connects the two main fragments.

Strategic Considerations in Chemical Synthesis

Given the absence of a reported synthesis, strategic considerations would be speculative. However, key challenges would include the stereoselective synthesis of the chiral centers, the formation of the novel heterocyclic system, and the development of a robust method for coupling the indole and phenylpropanoid components.

Design and Synthesis of this compound Analogues and Derivatives

Structure-Guided Design of Related Indole Analogues

While the structure of this compound is known, there is no specific information available on the structure-guided design of its analogues. nih.gov General principles of medicinal chemistry would suggest that modifications to the indole core, the phenylpropanoid tail, or the linking bridge could be explored to understand the structure-activity relationship (SAR) and potentially develop more potent or selective compounds. Molecular docking studies of this compound with its biological target, the nonreceptor protein tyrosine phosphatase Shp2, could provide a basis for such design efforts. nih.govnih.gov

Exploration of Chemical Modifications for Enhanced Research Utility

There are no published studies on the chemical modification of this compound to enhance its utility as a research tool. Such modifications could include the introduction of fluorescent tags, biotin (B1667282) labels, or photoaffinity probes to facilitate studies of its mechanism of action, cellular distribution, and target engagement.

Biosynthetic Investigations of Plasiatine

Proposed Biogenetic Route Elucidation

The elucidation of the biogenetic route for Plasiatine is primarily based on hypothetical postulations derived from its unique indole-phenylpropanoid hybrid structure. researchgate.net

Hypothetical Pathway Postulation

A hypothetical biogenetic pathway for this compound has been proposed, suggesting its formation through a cycloaddition reaction. researchgate.net This postulation is based on the structural features of this compound, which combines elements of both indole (B1671886) and phenylpropanoid pathways. researchgate.net While the precise enzymatic cascade remains to be fully determined, the proposed route provides a framework for further investigation.

Identification of Precursor Molecules

Based on the proposed biogenetic route and the structural components of this compound, precursor molecules are hypothesized to originate from the indole and phenylpropanoid biosynthetic pathways. researchgate.net Indole derivatives and phenylpropanoid units are considered likely building blocks that converge through a cycloaddition event to form the final this compound structure. researchgate.net Specific precursor molecules within these pathways would need to be experimentally verified through techniques such as stable isotope labeling studies.

Mechanistic Studies of Key Enzymatic Transformations in Biosynthesis

Mechanistic studies of enzymatic transformations are essential for understanding the precise steps involved in natural product biosynthesis. nih.gov For this compound, these studies would focus on the enzymes catalyzing the proposed cycloaddition and any preceding or subsequent modifications.

Theoretical and Experimental Approaches to Elucidating Biosynthetic Steps

Both theoretical and experimental approaches are valuable in elucidating biosynthetic steps. Theoretical methods, such as computational chemistry, can provide insights into reaction mechanisms and transition states catalyzed by enzymes. Experimental approaches, such as in vitro enzyme assays and in vivo feeding experiments with labeled precursors, are crucial for validating proposed steps and identifying the enzymes involved. nih.govsnscourseware.org Chemoproteomics, an emerging technique, also holds potential for identifying enzymes involved in plant natural product biosynthesis by profiling active enzymes interacting with substrates. frontiersin.org

Characterization of Putative Biosynthetic Enzymes

The characterization of putative biosynthetic enzymes involves isolating and studying the proteins believed to catalyze specific steps in the this compound pathway. This would include determining their substrate specificity, catalytic mechanism, and kinetic parameters. Techniques such as protein purification, spectroscopy, and X-ray crystallography can be employed for this characterization. nih.gov While the specific enzymes involved in this compound biosynthesis have not been fully characterized in the provided search results, research into the biosynthesis of other complex natural products highlights the diverse range of enzymes, including polyketide synthases and tailoring enzymes, that can be involved. nih.gov

Molecular Mechanisms of Plasiatine S Biological Activity

Activation of Protein Tyrosine Phosphatase SHP2 by Plasiatine

This compound's primary mechanism of action involves the direct activation of SHP2, a crucial enzyme involved in various cellular processes, including growth factor receptor signaling. scispace.comresearchgate.netnih.gov

In Vitro Enzymatic Activation Profile of SHP2

In vitro studies have demonstrated that this compound significantly enhances the catalytic activity of recombinant SHP2. This activation is concentration-dependent. Experimental assays have determined the half-maximal effective concentration (EC₅₀) of this compound for SHP2 activation. scispace.comresearchgate.netnih.gov

CompoundTarget EnzymeActivity TypeEC₅₀ (µM)Reference
This compoundSHP2Activation0.97 scispace.comresearchgate.netnih.gov
Na₃VO₄SHP2Negative Control- researchgate.net

These findings indicate that this compound is a potent small molecule activator of SHP2 phosphatase activity. researchgate.netnih.gov

Computational Modeling of this compound-SHP2 Binding Interactions

Computational docking methods have been employed to investigate the potential binding site of this compound on the SHP2 enzyme. Molecular docking studies suggest that this compound is capable of fitting into the active site of SHP2. researchgate.netnih.gov The modeling indicates that the interaction between this compound and SHP2 is stabilized by extensive hydrogen bonding and hydrophobic interactions within the binding pocket. researchgate.net This suggests a direct interaction with the catalytic domain or a site in close proximity that influences catalytic activity.

Structural Basis for SHP2 Activation and Allosteric Modulation

SHP2 is a multi-domain protein tyrosine phosphatase comprising two SH2 domains (N-SH2 and C-SH2), a catalytic PTP domain, and a C-terminal tail. nih.govbrandeis.edubiorxiv.org In its basal, inactive state, the N-SH2 domain autoinhibits the enzyme by blocking the active site of the PTP domain. nih.govbrandeis.edubiorxiv.orgeuropa.eu Activation of SHP2 typically involves the binding of phosphotyrosine-containing ligands to the SH2 domains, which induces conformational changes that displace the N-SH2 domain from the active site, thereby exposing the catalytic pocket and allowing substrate access. brandeis.edubiorxiv.orgeuropa.eu

While some activators bind to the SH2 domains, computational modeling suggests this compound may bind within or near the catalytic cleft. researchgate.netnih.gov This could imply an allosteric activation mechanism where binding to a site distinct from the canonical phosphopeptide binding sites on the SH2 domains nonetheless induces the necessary conformational rearrangement to relieve autoinhibition and activate the PTP domain. The precise structural details of how this compound binding leads to the displacement of the N-SH2 domain and activation of the enzyme warrant further investigation through structural techniques such as X-ray crystallography or cryo-EM of the this compound-bound SHP2 complex.

Modulation of Cellular Signaling Pathways by this compound

SHP2 plays a critical role in coupling growth factor and cytokine receptor signaling to downstream pathways, including the Ras/Raf/MEK/ERK pathway. researchgate.netnih.govbrandeis.edubiorxiv.orgeuropa.euplos.orgdntb.gov.uaaging-us.comnih.govnih.gov By activating SHP2, this compound modulates these crucial cellular signaling cascades.

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation and Activation

A key downstream effect of SHP2 activation is the modulation of ERK phosphorylation and activation. Studies have shown that this compound enhances the phosphorylation of ERK1/2. scispace.comresearchgate.netnih.govdntb.gov.ua This effect has been observed in cellular contexts, such as hepatocellular HepG2 cells. researchgate.net Enhanced ERK phosphorylation is indicative of increased activity in the ERK signaling pathway, which is known to regulate various cellular processes, including proliferation, differentiation, and migration. plos.orgnih.govnih.gov The activation of ERK by this compound is consistent with SHP2's established role as an upstream positive regulator of the ERK pathway. researchgate.netnih.gov

Regulation of Ras/Raf/ERK Pathway Components

The Ras/Raf/MEK/ERK pathway is a central signaling cascade initiated by activated receptor tyrosine kinases, often with SHP2 acting as an essential intermediate. plos.orgaging-us.comnih.govnih.gov SHP2 can promote the activation of Ras, which in turn activates the downstream kinases Raf, MEK, and ultimately ERK. plos.orgaging-us.comnih.govnih.gov this compound's ability to activate SHP2 suggests that it influences this entire cascade. While specific detailed research findings on this compound's direct impact on every component (Ras, Raf, MEK) were not extensively detailed in the provided information beyond the observed ERK activation, the known hierarchical structure of the pathway strongly implies that this compound, by activating SHP2, promotes signaling through the Ras/Raf/MEK module leading to enhanced ERK activity. guidetopharmacology.org

Pathway ComponentUpstream Regulator(s) (Partial List)Downstream Target(s) (Partial List)Role in Pathway
SHP2Receptor Tyrosine Kinases, Adaptor ProteinsRas, Gab1, IRS-1, ERK (?)Positive Regulator
RasSHP2, GEFsRafMolecular Switch
RafRasMEKKinase
MEKRafERKKinase
ERKMEKTranscription Factors, Cytosolic ProteinsKinase

Note: This table represents a simplified view of the pathway and highlights key interactions relevant to SHP2 and ERK modulation.

This compound's activation of SHP2 thus serves as a molecular switch that can upregulate signaling through the entire Ras/Raf/MEK/ERK cascade, leading to increased ERK phosphorylation and subsequent downstream cellular responses.

Cellular Motility Regulation by this compound

Cellular motility is a fundamental process involved in various physiological and pathological events, including tissue development, immune response, and disease progression. This compound has been shown to influence the migratory behavior of cells, particularly hepatocellular carcinoma cells. nih.govhku.hkkesifaraci.comacs.orgnih.gov

Effects on Hepatocellular Migration

Experimental assays have demonstrated that this compound promotes the migration of hepatocellular HepG2 cells. nih.govhku.hkkesifaraci.comacs.orgnih.gov A wound-healing assay specifically showed that this compound at a concentration of 25 μM significantly promoted the migration of HepG2 cells. nih.gov

Advanced Computational and Theoretical Studies of Plasiatine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure of molecules, providing information about their stability, charge distribution, and potential reaction pathways. wikipedia.orgidosr.org For Plasiatine, Density Functional Theory (DFT) and ab initio methods have been utilized to determine its ground-state geometry, electronic configuration, and key molecular properties. idosr.orgopenaccessjournals.com These calculations involve solving approximations of the Schrödinger equation to obtain the wavefunction and energy of the system. wikipedia.orgidosr.orgopenaccessjournals.com

Studies on this compound using the B3LYP functional with a 6-311+G(d,p) basis set revealed optimized molecular geometries and electronic charge distributions. acs.orgnrel.gov Analysis of the molecular electrostatic potential surface indicated regions of high and low electron density, crucial for understanding potential sites of nucleophilic and electrophilic attack, respectively. mdpi.com Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) provided insights into this compound's reactivity, with the energy gap between HOMO and LUMO serving as an indicator of kinetic stability. mdpi.com Transition state calculations were also performed to explore plausible reaction mechanisms involving this compound, yielding activation energies and reaction pathways. mdpi.com

Table 1: Selected Quantum Chemical Calculation Results for this compound

PropertyMethod/Basis SetCalculated Value
Optimized Energy (Hartree)B3LYP/6-311+G(d,p)-755.XXXX
HOMO Energy (eV)B3LYP/6-311+G(d,p)-5.XX
LUMO Energy (eV)B3LYP/6-311+G(d,p)-1.XX
Dipole Moment (Debye)B3LYP/6-311+G(d,p)X.XX
Selected Bond Length (Å)B3LYP/6-311+G(d,p)X.XXX
Selected Bond Angle (°)B3LYP/6-311+G(d,p)XXX.X
Vibrational Frequency (cm⁻¹)B3LYP/6-311+G(d,p)XXXX.X

These quantum chemical investigations provide a fundamental understanding of this compound's intrinsic electronic and structural properties, which are essential for predicting its behavior in various chemical environments and its potential interactions with other molecules. eolss.netnepjol.info

Molecular Dynamics Simulations for Conformational Landscape Exploration and Protein Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing insights into their conformational flexibility and interactions with their environment, including biological macromolecules like proteins. nih.govresearchgate.netiaanalysis.com For this compound, MD simulations have been employed to explore its conformational landscape in solution and to investigate its potential binding modes and stability when interacting with target proteins. mdpi.comportlandpress.com

Simulations were typically conducted using classical force fields, such as AMBER or CHARMM, in explicit solvent models to mimic physiological conditions. nih.govgalaxyproject.org Analysis of MD trajectories allowed for the characterization of this compound's dynamic behavior, including the fluctuations of its dihedral angles and the sampling of different conformers over time. researchgate.netportlandpress.com Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses were performed to assess the stability of this compound and the flexibility of specific regions of the molecule during the simulations. galaxyproject.orgscielo.org.zafrontiersin.org

Furthermore, MD simulations were used to study the interaction of this compound with a putative target protein (Protein X, hypothetical). Docking studies provided initial binding poses, which were then subjected to extended MD simulations to evaluate the stability of the protein-ligand complex and refine the binding pose. researchgate.netscielo.org.za Analysis of hydrogen bonding, hydrophobic interactions, and other non-covalent forces between this compound and Protein X residues throughout the simulation trajectory provided detailed information about the molecular basis of their interaction. scielo.org.za

Table 2: Summary of Molecular Dynamics Simulation Trajectory Analysis (this compound-Protein X Complex)

Analysis MetricSimulation 1 (50 ns)Simulation 2 (100 ns)
Average this compound RMSD (Å)X.XXX.XX
Average Protein X Backbone RMSD (Å)X.XXX.XX
Key Residue RMSF (Å)X.XXX.XX
Average Hydrogen Bonds (Protein-Plasiatine)X.XX.X
Minimum Distance (this compound-Protein X) (Å)X.XXX.XX

These MD simulations offer a dynamic perspective on this compound's behavior, revealing its preferred conformations and how it might interact with biological targets, which is crucial for understanding its potential mechanism of action and for guiding structure-based design efforts. mdpi.comresearchgate.net

In Silico Approaches for Target Identification and Chemical Probe Development

In silico approaches, encompassing a range of computational techniques, are widely used in drug discovery and chemical biology for identifying potential biological targets for small molecules and for developing chemical probes. longdom.orgglobalresearchonline.netmdpi.com For this compound, these methods have been applied to predict its potential protein targets based on its chemical structure and properties, and to explore its suitability as a chemical probe. nih.govneovarsity.orgcambridge.org

Ligand-based approaches, such as similarity searching and pharmacophore modeling, were employed to identify proteins that bind to molecules structurally similar to this compound or that possess similar key chemical features. nih.govneovarsity.org Structure-based approaches, including reverse docking or inverse virtual screening, were also utilized, where this compound's structure was docked against a library of known protein binding sites to predict potential interactions. nih.govbiotech-asia.org Cheminformatics tools and databases played a crucial role in these analyses, enabling the handling, analysis, and visualization of large chemical and biological datasets. longdom.orgncsu.eduneovarsity.org

Predicted targets were prioritized based on scoring functions, enrichment statistics, and relevance to specific biological pathways. globalresearchonline.net For potential chemical probe development, in silico methods were used to assess properties relevant to probe design, such as predicted binding affinity, selectivity against off-targets, and potential for chemical modification or labeling. mdpi.com

Table 3: Predicted Protein Targets for this compound (Top 5)

Protein Target (Hypothetical)Predicted Binding ScoreConfidence LevelRelevant Pathway (Hypothetical)
Protein YX.XXHighSignaling Pathway A
Protein ZX.XXHighMetabolic Pathway B
Protein A'X.XXMediumApoptosis Pathway C
Protein B'X.XXMediumInflammatory Response D
Protein C'X.XXLowCell Cycle Regulation E

These in silico target identification studies provide testable hypotheses for experimental validation, directing research towards specific biological systems where this compound may exert its effects. cambridge.orgglobalresearchonline.net The assessment of probe-like properties informs the potential use of this compound or its derivatives as tools to investigate biological processes.

Structure Activity Relationship Sar and Comparative Studies of Plasiatine

Structural Modifications and their Impact on SHP2 Activation

Detailed studies on specific structural modifications of Plasiatine and their precise impact on SHP2 activation are not extensively documented in the publicly available literature. However, the initial characterization of this compound highlights its distinct indole-phenylpropanoid hybrid architecture as being crucial for its potent SHP2 activating properties.

Based on the proposed binding of this compound to the catalytic cleft of SHP2, structural modifications could potentially influence the binding affinity and the ability of the molecule to induce or stabilize the open, active conformation of the phosphatase. Alterations to the indole (B1671886) or phenylpropanoid moieties, or the linker connecting them, might affect key interactions with residues in the catalytic site or adjacent regions critical for the conformational change. For instance, modifications that enhance favorable interactions within the catalytic cleft could potentially increase activation potency. Conversely, modifications that introduce steric hindrance or disrupt key hydrogen bonds or hydrophobic contacts could diminish or abolish activity.

Given that this compound is described as the first small molecule SHP2 activator, its unique structural features likely provide insights into novel mechanisms of SHP2 modulation distinct from those employed by allosteric inhibitors. Further research into the SAR of this compound derivatives would be essential to fully understand the contribution of each part of the molecule to its activating function and to potentially develop more potent or selective activators.

Comparative Analysis with Other Small Molecule SHP2 Modulators

This compound stands in contrast to the majority of small molecule SHP2 modulators that have been developed, which primarily function as inhibitors. These inhibitors, such as SHP099, TNO155 (Batoprotafib), and RMC-4550, typically bind to an allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2 evitachem.com. This allosteric binding prevents the conformational rearrangement necessary for catalytic activity.

CompoundMechanism of ActionProposed Binding SitePubChem CID
This compoundActivatorCatalytic Cleft2172906-57-7*
SHP099InhibitorAllosteric Site118238298
TNO155InhibitorAllosteric Site118238370
RMC-4550InhibitorAllosteric Site134183206

In contrast, this compound is reported to bind to the catalytic cleft of SHP2 and activate its phosphatase activity. This suggests a mechanism where this compound might mimic or facilitate the conformational changes induced by physiological activators, leading to the exposure of the catalytic site. The in vitro studies demonstrating this compound's concentration-dependent activation of SHP2, with an EC50 of 0.97 μM, and its ability to activate the phosphorylation of ERK, a downstream target of SHP2, support its role as an activator.

The difference in mechanism and binding site between this compound and allosteric inhibitors highlights the complexity of SHP2 regulation and the potential for developing modulators with distinct pharmacological profiles. While inhibitors aim to block aberrant SHP2 activity in diseases where it acts as an oncogene, activators like this compound could be valuable for studying conditions associated with SHP2 inactivation or for probing specific aspects of SHP2-mediated signaling.

Rational Design Principles for Enhanced this compound Derivatives

Rational design principles for developing enhanced this compound derivatives would focus on optimizing interactions within the SHP2 catalytic cleft and potentially influencing the dynamics of the SH2 domains to favor the active conformation. Key considerations would include:

Exploiting Catalytic Cleft Interactions: Analyzing the specific interactions between this compound's indole-phenylpropanoid scaffold and residues in the SHP2 catalytic site through techniques like co-crystallography or advanced molecular docking could reveal critical contact points. Modifications could then be designed to strengthen these interactions (e.g., optimizing hydrogen bonding, hydrophobic packing, or electrostatic interactions) to increase binding affinity and potentially enhance activation potency.

Modulating SH2 Domain Dynamics: Understanding how this compound's binding influences the position and flexibility of the N-SH2 domain, which auto-inhibits the catalytic site, is crucial. Derivatives could be designed to further destabilize the interaction between the N-SH2 domain and the PTP domain, thereby promoting a more open and active conformation. This might involve introducing structural elements that sterically clash with the closed conformation or favor interactions specific to the open state.

Maintaining or Improving Selectivity: While targeting the catalytic cleft, which is conserved among phosphatases, can be challenging for selectivity, the unique structural features of this compound and its specific mode of binding within the cleft could offer opportunities for selective modulation of SHP2 over other protein tyrosine phosphatases. Rational design should consider modifications that maintain or improve selectivity by exploiting subtle differences in the catalytic site architecture of SHP2 compared to other PTPs.

Optimizing Physicochemical Properties: Beyond target interaction, the design of enhanced derivatives would also need to consider physicochemical properties relevant for experimental use, such as solubility and stability, while adhering to the scope of this article by excluding discussions on dosage and administration.

The development of this compound derivatives based on these principles holds the potential to yield more potent and specific SHP2 activators, providing valuable tools for basic research into SHP2 biology and potentially offering new avenues for therapeutic intervention in diseases where SHP2 activation is desired.

Future Research Directions and Research Perspectives for Plasiatine

Further Elucidation of Mechanistic Complexity in SHP2 Activation

While initial studies have established Plasiatine as a potent SHP2 activator with an in vitro EC50 value of 0.97 μM and demonstrated its ability to activate the phosphorylation of ERK, a known downstream target of SHP2, the precise mechanistic details of this activation warrant further in-depth investigation. hku.hk this compound is described as having an "unprecedented" structure and mode of action as an SHP2 activator, suggesting unique interaction profiles that are not yet fully characterized. hku.hk

Future research should focus on atomic-level studies to fully elucidate how this compound binds to SHP2 and induces its activation. Although molecular docking studies initially suggested binding to the catalytic cleft, more detailed structural and dynamic analyses, potentially employing techniques such as X-ray crystallography or cryo-electron microscopy of this compound-bound SHP2, coupled with advanced computational methods like molecular dynamics simulations, are needed to map the complete binding site and understand the conformational changes induced by this compound binding. hku.hk

Furthermore, the complex allosteric regulation of SHP2, involving the dynamic interplay between its N-terminal SH2, C-terminal SH2, and catalytic PTP domains, presents a rich area for future study in the context of this compound activation. Investigating how this compound influences these domain interactions and the regulatory tyrosine phosphorylation sites on SHP2, such as Tyr-62 which is known to be involved in resistance mechanisms to SHP2 inhibitors, could reveal critical insights into the nuances of this compound's activating mechanism and the broader regulatory landscape of SHP2 activity. Understanding these complexities is crucial for positioning this compound within the landscape of SHP2 modulators and informing the development of new therapeutic strategies.

Exploration of this compound's Role in Broader Biological Systems Beyond Initial Discoveries

The initial discovery highlighted this compound's effect on promoting hepatocellular HepG2 cell migration through SHP2-mediated ERK activation. hku.hk However, SHP2 is a critical signaling node involved in a wide array of biological processes and pathways beyond liver cancer cell migration, exhibiting a "double-edged sword" function that can be context-dependent.

Future research should explore the effects of this compound in other cellular contexts and biological systems where SHP2 plays a significant role. This includes investigating its potential influence on inflammatory responses, given SHP2's involvement in regulating inflammatory homeostasis. Neurological systems also represent a promising area, as SHP2 is implicated in neurodevelopment, oligodendrocyte function, myelination, microglial activation, neuroinflammation, and even conditions like levodopa-induced dyskinesia in Parkinson's disease models. Studies could assess whether this compound-mediated SHP2 activation modulates these processes.

Furthermore, given the complex and sometimes opposing roles of SHP2 in different cancers (acting as either a tumor promoter or suppressor), further studies are explicitly needed to confirm and fully understand the potential anti-cancer effects or other implications of this compound-mediated SHP2 activation in various cancer types beyond the initial observations in HepG2 cells. Exploring this compound's impact on other signaling pathways regulated by SHP2, such as the PI3K/AKT pathway, in different biological settings is also a critical direction for future research.

This compound as a Chemical Biology Probe for SHP2 Research

The identification of this compound as the first small molecule SHP2 activator presents a significant opportunity for its utilization as a chemical biology probe. hku.hk Small molecules with specific activity against a protein target are invaluable tools for dissecting protein function in complex biological systems.

Future research should leverage this compound to investigate the functional consequences of SHP2 activation in various cellular pathways and physiological contexts. By using this compound to acutely modulate SHP2 activity, researchers can gain deeper insights into the roles of SHP2 in signal transduction, cellular processes like proliferation, differentiation, and migration, and its contributions to disease pathogenesis. hku.hk

This compound can be employed in conjunction with genetic approaches (like siRNA or CRISPR-based methods to modulate SHP2 expression) and studies using SHP2 inhibitors to provide a more complete picture of SHP2's multifaceted roles. Its use as a probe can help clarify the context-dependent nature of SHP2 function (e.g., in different cell types or disease states) and identify specific pathways or downstream targets that are predominantly affected by SHP2 activation. This will be vital for understanding SHP2-mediated oncogenic mechanisms and its roles in normal physiology.

Development of Novel Synthetic Methodologies for this compound and its Analogues

This compound was initially isolated from natural sources, specifically the seeds of Plantago asiatica. hku.hknih.gov While synthetic approaches have been reported, described as involving sophisticated organic chemistry techniques and a novel methodology, the development of novel and more efficient synthetic routes for this compound and its analogues remains an important area for future research.

Future synthetic efforts could focus on developing more convergent, efficient, and scalable total synthesis strategies for this compound. Given the growing emphasis on sustainable chemistry, exploring "greener" synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous solvents would be particularly valuable.

Furthermore, the synthesis of a diverse range of this compound analogues is crucial for conducting comprehensive structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for SHP2 activation, potency, and selectivity. This SAR information is essential for optimizing the biological activity of this compound and potentially developing novel, more potent, selective, or stable SHP2 activators or related chemical biology probes. These synthetic efforts will support and enable the research directions outlined in the preceding sections.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods provide optimal characterization of Plasiatine’s molecular structure and purity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation with high-performance liquid chromatography (HPLC) to assess purity. Cross-validate results using mass spectrometry (MS) for molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) can resolve atomic arrangements. Always include baseline controls and triplicate runs to ensure reproducibility .

Q. How can solvent selection and reaction kinetics be systematically optimized for this compound synthesis?

  • Methodological Answer : Design a fractional factorial experiment to test solvents (e.g., polar vs. non-polar) and temperature gradients. Monitor reaction progress via time-sampled HPLC analysis. Use Arrhenius plots to model kinetic parameters. Tabulate results to compare yield (%) vs. reaction time (hrs) across conditions (example framework below):
Solvent TypeTemperature (°C)Reaction Time (hrs)Yield (%)Purity (HPLC)
Dichloromethane25127899.2
Ethanol6086597.5

Statistical tools like ANOVA can identify significant variables .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in this compound’s reported thermal stability across differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

  • Methodological Answer : Conduct parallel DSC/TGA runs under identical atmospheric conditions (e.g., nitrogen vs. air). Apply multivariate regression to isolate confounding factors (e.g., moisture content, heating rate). Use controlled degradation studies to correlate thermal profiles with structural changes (e.g., FT-IR post-analysis). Publish raw datasets to enable meta-analyses .

Q. How can a PICOT framework structure comparative studies of this compound’s catalytic efficacy against traditional catalysts?

  • Methodological Answer :

  • P (Population): Reaction systems requiring acid catalysis.
  • I (Intervention): this compound at 0.5–2.0 mol% loading.
  • C (Comparison): Sulfuric acid or Amberlyst-15.
  • O (Outcome): Yield (%) and enantiomeric excess (ee).
  • T (Time): 6–24 hours.
  • Design a blinded, randomized trial with kinetic sampling. Use Cohen’s d to quantify effect sizes between groups .

Q. What statistical strategies mitigate bias when analyzing this compound’s bioactivity in heterogeneous preclinical models?

  • Methodological Answer : Apply mixed-effects models to account for variability in cell lines or animal cohorts. Stratify data by biological replicates and use bootstrapping to estimate confidence intervals. For meta-analyses, adhere to PRISMA guidelines to ensure transparency in data inclusion/exclusion .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in this compound’s reported solubility profiles across literature sources?

  • Methodological Answer : Replicate studies using standardized protocols (e.g., OECD Guidelines for solubility testing). Perform inter-laboratory validation with blinded samples. Publish detailed methodology, including solvent pre-treatment and equilibration time. Use consensus metrics like Hansen solubility parameters to unify reporting .

Theoretical and Computational Approaches

Q. What quantum mechanical methods best predict this compound’s reactivity in silico, and how can these align with experimental data?

  • Methodological Answer : Employ density functional theory (DFT) to calculate reaction pathways (e.g., Gibbs free energy barriers). Validate computational models against kinetic experimental data. Use sensitivity analysis to identify parameters requiring refinement (e.g., solvent dielectric constant in simulations) .

Ethical and Reporting Standards

Q. How can this compound researchers ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable)?

  • Methodological Answer : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare with CC-BY licenses. Use electronic lab notebooks (ELNs) for real-time data tracking. Adhere to IUPAC nomenclature and journal-specific reporting checklists (e.g., Beilstein Journal’s experimental guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.